1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one

Catalog No.
S13674796
CAS No.
M.F
C6H10N4O
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)...

Product Name

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one

IUPAC Name

2-(methylamino)-1-(2-methyl-1,2,4-triazol-3-yl)ethanone

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-7-3-5(11)6-8-4-9-10(6)2/h4,7H,3H2,1-2H3

InChI Key

GAXYZKAMRAIECP-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=NC=NN1C

1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one is a chemical compound characterized by its unique structure, which includes a triazole ring and an ethanone moiety. Its molecular formula is C6H10N4OC_6H_{10}N_4O, and it has a molecular weight of approximately 154.17 g/mol. This compound is part of the broader class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms in the ring structure. The presence of the methylamino group enhances its potential biological activity and reactivity in various

Typical of triazoles and ketones, including:

  • Nucleophilic Substitution: The methylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Reduction Reactions: The ketone functional group may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

For example, a reaction involving the compound with carbon tetrabromide and triphenylphosphine in dichloromethane can yield various substituted triazoles through halogenation processes .

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one can be achieved through various methods:

  • Direct Synthesis: One method involves the reaction of 1-methyl-1H-1,2,4-triazole with methylamine in the presence of a suitable solvent such as ethanol or methanol under reflux conditions.
  • Multi-step Synthesis: Another approach could involve first synthesizing an intermediate compound that contains the triazole ring and then introducing the methylamino group through nucleophilic substitution.
  • Use of Catalysts: Catalysts like palladium on carbon can facilitate the coupling reactions necessary for forming complex structures involving triazoles and amines.

The potential applications of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one include:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting fungal infections or cancer.
  • Agricultural Chemicals: Similar compounds are often used as fungicides or herbicides in agriculture.
  • Research Reagents: It may be utilized in laboratory settings for synthesizing other chemical entities or studying biological pathways.

Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Given its structural similarities to other bioactive triazoles, it may interact with cytochrome P450 enzymes or other drug targets involved in metabolic pathways.

In vitro studies could assess its effects on cell viability and proliferation in different cancer cell lines or its antifungal efficacy against pathogenic strains.

Several compounds share structural features with 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaKey Features
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine856862-33-4C5H10N4Contains an amine group instead of a ketone
Methyl 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate1490800-81-1C7H12N4O2Features an ester functional group
3-(Methylamino)-5-(triazolyl)phenolNot specifiedNot specifiedContains a phenolic structure

Uniqueness

The uniqueness of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-(methylamino)ethan-1-one lies in its combination of both ketone and triazole functionalities along with the methylamino group. This specific arrangement may confer distinct biological properties compared to other triazole derivatives that lack these features.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

154.08546096 g/mol

Monoisotopic Mass

154.08546096 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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